Tafamidis meglumine is the meglumine salt form of Tafamidis, a small molecule classified as a pharmacological chaperone. [] This compound exhibits potential disease-modifying activity by selectively binding to and stabilizing both wild-type and variant transthyretin (TTR). [] Its primary role in scientific research revolves around its ability to inhibit TTR amyloid fibril formation, thereby impacting the progression of TTR amyloidosis.
Tafamidis meglumine is the salt form of Tafamidis, a benzoxazole derivative. [] The structure of Tafamidis, as revealed by crystallography studies, enables its binding to the thyroxine-binding sites within the TTR tetramer. [] This interaction, characterized by negative cooperativity, plays a crucial role in stabilizing the tetramer structure and preventing its dissociation into amyloidogenic monomers.
Tafamidis meglumine exerts its therapeutic effect by selectively binding to transthyretin (TTR). [, , , ] TTR, a protein responsible for transporting thyroxine and retinol-binding protein, is prone to misfolding and aggregation, leading to amyloid fibril formation. Tafamidis meglumine binds to the two thyroxine-binding sites on TTR, stabilizing the tetrameric structure and preventing its dissociation into monomers. [, ] This kinetic stabilization effectively inhibits amyloid fibril formation, thus slowing the progression of transthyretin amyloidosis. [] Research suggests that single-site binding of Tafamidis is sufficient to achieve complete tetramer stabilization. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5